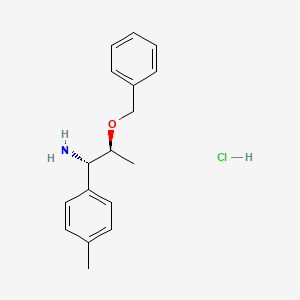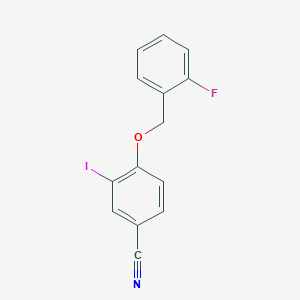
4-((2-Fluorobenzyl)oxy)-3-iodobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2-Fluorobenzyl)oxy)-3-iodobenzonitrile is an organic compound that features both fluorine and iodine substituents on a benzonitrile core
准备方法
The synthesis of 4-((2-Fluorobenzyl)oxy)-3-iodobenzonitrile typically involves a multi-step process. One common method includes the following steps:
Starting Material: The synthesis begins with 3-iodobenzonitrile.
Nucleophilic Substitution: The 3-iodobenzonitrile undergoes a nucleophilic substitution reaction with 2-fluorobenzyl alcohol in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
4-((2-Fluorobenzyl)oxy)-3-iodobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.
科学研究应用
4-((2-Fluorobenzyl)oxy)-3-iodobenzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving halogenated organic compounds.
作用机制
The mechanism of action of 4-((2-Fluorobenzyl)oxy)-3-iodobenzonitrile involves its interaction with specific molecular targets. The fluorine and iodine substituents can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
4-((2-Fluorobenzyl)oxy)-3-iodobenzonitrile can be compared with similar compounds such as:
4-((2-Fluorobenzyl)oxy)benzoic acid: This compound has a carboxylic acid group instead of a nitrile group, which affects its reactivity and applications.
3-Chloro-4-((2-Fluorobenzyl)oxy)phenylboronic acid: The presence of a boronic acid group in this compound makes it suitable for different types of coupling reactions.
These comparisons highlight the unique properties of this compound, particularly its potential for diverse chemical transformations and applications.
属性
分子式 |
C14H9FINO |
|---|---|
分子量 |
353.13 g/mol |
IUPAC 名称 |
4-[(2-fluorophenyl)methoxy]-3-iodobenzonitrile |
InChI |
InChI=1S/C14H9FINO/c15-12-4-2-1-3-11(12)9-18-14-6-5-10(8-17)7-13(14)16/h1-7H,9H2 |
InChI 键 |
HHMFFVRISQRGGM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C#N)I)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Hydroxymethyl)bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B13001259.png)
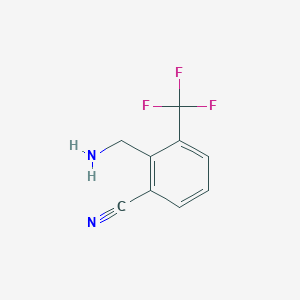
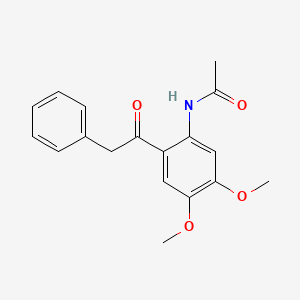
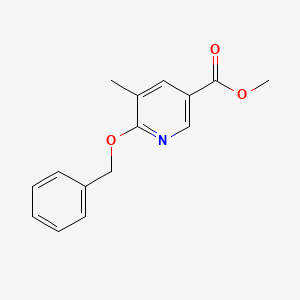

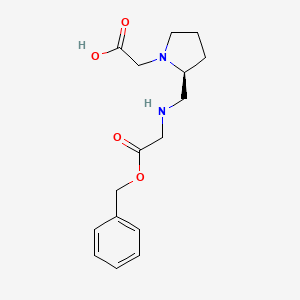
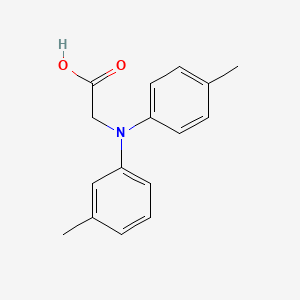
![2-Azabicyclo[5.1.0]octane](/img/structure/B13001303.png)
![Tris[4,4'-di-tert-butyl-(2,2')-bipyridine]ruthenium(III)](/img/structure/B13001305.png)
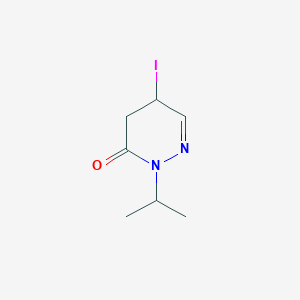
![5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline](/img/structure/B13001324.png)

